2-(2-(Benzyloxy)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(2-(Benzyloxy)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a benzyloxy group and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable pyridine derivative under basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or dihydropyridines.
Aldehyde Introduction: The aldehyde group is introduced through oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: 2-(2-(Benzyloxy)pyridin-3-yl)piperidine-1-carboxylic acid
Reduction: 2-(2-(Benzyloxy)pyridin-3-yl)piperidine-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-(Benzyloxy)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Biological Studies: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)pyridin-3-yl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy and pyridine moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Benzyloxy)pyridin-3-yl)piperidine-1-methanol: Similar structure but with a primary alcohol instead of an aldehyde.
2-(2-(Benzyloxy)pyridin-3-yl)piperidine-1-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
2-(2-(Benzyloxy)pyridin-3-yl)piperidine: Lacks the aldehyde group.
Uniqueness
2-(2-(Benzyloxy)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of both the benzyloxy and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable tool in drug discovery and development.
Properties
Molecular Formula |
C18H20N2O2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(2-phenylmethoxypyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C18H20N2O2/c21-14-20-12-5-4-10-17(20)16-9-6-11-19-18(16)22-13-15-7-2-1-3-8-15/h1-3,6-9,11,14,17H,4-5,10,12-13H2 |
InChI Key |
HZHWBUFGXHHZMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
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